![molecular formula C13H15ClO4 B13999581 2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one CAS No. 65269-58-1](/img/structure/B13999581.png)
2-[(4-Chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is an organic compound with a complex structure that includes a chlorinated phenoxy group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one typically involves multiple steps. One common method starts with the chlorination of toluene to introduce the chlorine atom, followed by methoxylation to form the phenoxy group . The dioxolane ring is then formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions ensures the production of high-purity 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various halogenated derivatives .
Applications De Recherche Scientifique
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating biological processes . The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure and applications.
Mecoprop: A post-emergence herbicide with a similar phenoxy group.
Uniqueness
2-[(4-Chloro-2-methyl-phenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one is unique due to its combination of a chlorinated phenoxy group and a dioxolane ring. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
65269-58-1 |
|---|---|
Formule moléculaire |
C13H15ClO4 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
2-[(4-chloro-2-methylphenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H15ClO4/c1-8-6-9(14)4-5-10(8)16-7-11-17-12(15)13(2,3)18-11/h4-6,11H,7H2,1-3H3 |
Clé InChI |
YEBFNUFFGYISEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC2OC(=O)C(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
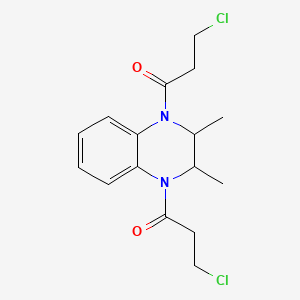
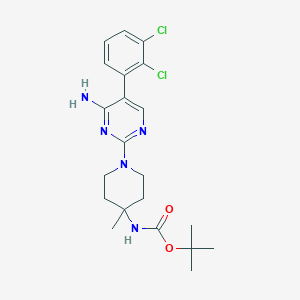
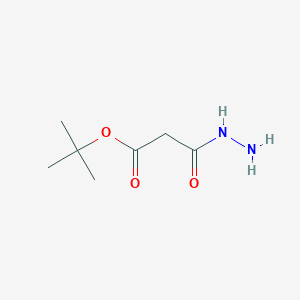
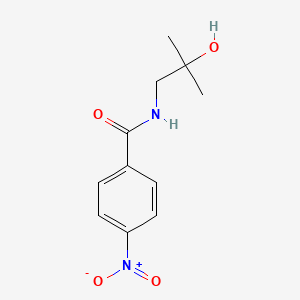
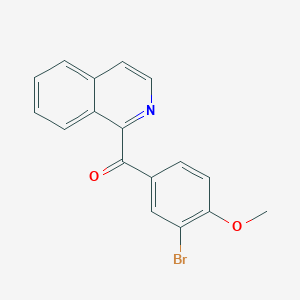
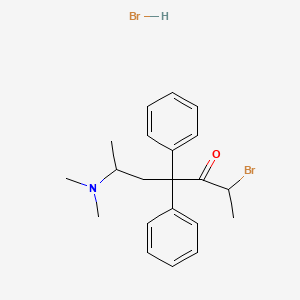
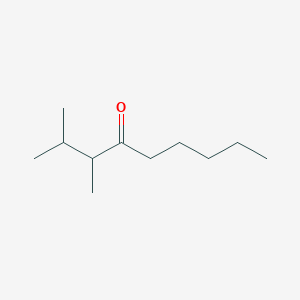
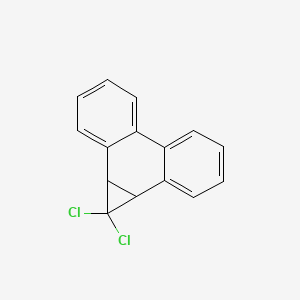
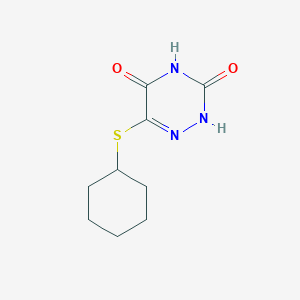
![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)

